molecular formula C7H5FN2O B598465 6-Fluoro-1,3-benzoxazol-2-amine CAS No. 1199215-73-0

6-Fluoro-1,3-benzoxazol-2-amine

Cat. No. B598465
M. Wt: 152.128
InChI Key: PEHUCNWTDVPWNC-UHFFFAOYSA-N
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Description

6-Fluoro-1,3-benzoxazol-2-amine is a chemical compound with the molecular formula C7H5FN2O . It is also known by other names such as 6-Fluorobenzo[d]oxazol-2-amine and 6-Fluoro-benzooxazol-2-ylamine .


Synthesis Analysis

The synthesis of benzoxazole derivatives has been reported in various studies . For instance, a fluorescent dye, 2,5-bis(6-amine-benzoxazol-2-yl)thiophene (BBTA), was synthesized by a two-step reaction from starting material 2,5-bis(benzoxazol-2-yl)thiophene (BBT) .


Molecular Structure Analysis

The molecular weight of 6-Fluoro-1,3-benzoxazol-2-amine is 152.13 . The molecular formula is C7H5FN2O . The canonical SMILES structure is C1=CC2=C(C=C1F)OC(=N2)N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Fluoro-1,3-benzoxazol-2-amine are not detailed in the search results, benzoxazole derivatives have been synthesized using various pathways .

Scientific Research Applications

Application 1: Antibacterial Activity

  • Summary of the Application : 6-Fluoro-1,3-benzoxazol-2-amine is used in the synthesis of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives . These derivatives have been found to exhibit antibacterial activity .
  • Methods of Application or Experimental Procedures : A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . After completion of the reaction, the mixture was quenched with aqueous HCl, and the organic layer was separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .
  • Results or Outcomes : The target products were obtained with 55–92% yields in relatively short reaction times . Antibacterial evaluation by the agar well diffusion method revealed that only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Application 2: Fluorescent Dye for Live Cell Imaging

  • Summary of the Application : 6-Fluoro-1,3-benzoxazol-2-amine is used in the synthesis of a fluorescent dye, 2,5-bis (6-amine-benzoxazol-2-yl)thiophene (BBTA), which has been applied to live cell imaging .
  • Methods of Application or Experimental Procedures : BBTA was synthesized by a two-step reaction from starting material 2,5-bis (benzoxazol-2-yl)thiophene (BBT) . BBTA exhibited strong emission and large Stokes shift in solvent, and the largest Stokes shift was obtained in buffer solution (PBS, pH = 7.2) with 5% (v/v) of polyethylene glycol monomethyl ether (mPEG 550, MW = 550) as additive .
  • Results or Outcomes : Application of BBTA to live cell imaging showed that BBTA was clearly expressed in mitochondria with high contrast . Besides, BBTA showed low cytotoxicity and excellent photo-stability .

properties

IUPAC Name

6-fluoro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHUCNWTDVPWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672502
Record name 6-Fluoro-1,3-benzoxazol-2-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80672502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1,3-benzoxazol-2-amine

CAS RN

1199215-73-0
Record name 6-Fluoro-2-benzoxazolamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-1,3-benzoxazol-2-amine
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